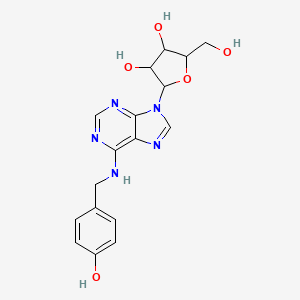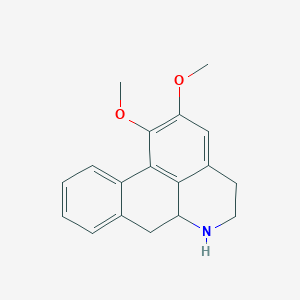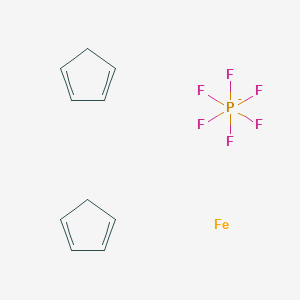
(2R,3R)-3-(2-(2,3-difluorobenzylthio)-6-((azetidin-1-ylsulfonyl)methyl)pyrimidin-4-ylamino)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SRT3190 is a potent and selective antagonist of the chemokine receptor CXCR2. It is primarily used in research related to chemokine-mediated diseases. The compound has a molecular weight of 475.54 and its IUPAC name is N-(2-[(2,3-difluorobenzyl)sulfanyl]-6-{[(1S,2R)-2,3-dihydroxy-1-methylpropyl]amino}-4-pyrimidinyl)-1-azetidinesulfonamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SRT3190 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
SRT3190 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
SRT3190 is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying chemokine receptor antagonists.
Biology: Investigating the role of CXCR2 in cellular signaling and immune response.
Medicine: Researching potential therapeutic applications for diseases involving chemokine-mediated pathways, such as inflammatory diseases and cancer.
Industry: Used in the development of new drugs targeting chemokine receptors
Mécanisme D'action
SRT3190 exerts its effects by binding to and antagonizing the CXCR2 receptor. This receptor is involved in the chemotaxis of neutrophils and other immune cells. By blocking CXCR2, SRT3190 inhibits the migration of these cells to sites of inflammation, thereby reducing inflammatory responses. The molecular targets and pathways involved include the inhibition of downstream signaling pathways activated by CXCR2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Plerixafor: Another CXCR antagonist used in hematopoietic stem cell mobilization.
AZD8309: A potent, orally available antagonist of CXCR2 used in the study of inflammatory diseases.
rac-NBI-74330: A selective CXCR3 antagonist
Uniqueness
SRT3190 is unique due to its high selectivity and potency for CXCR2, making it a valuable tool in research focused on chemokine-mediated diseases. Its specific binding affinity and antagonistic properties distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C18H23F2N5O4S2 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-ylamino)pyrimidin-4-yl]azetidine-1-sulfonamide |
InChI |
InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24) |
Clé InChI |
QVKPEMXUBULFBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


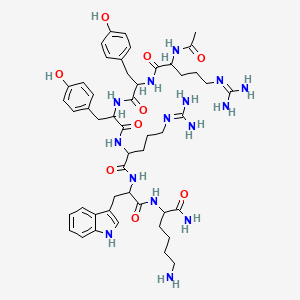
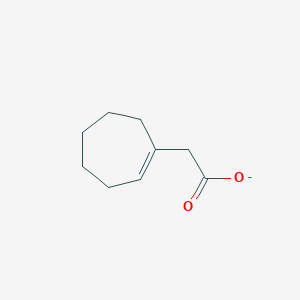
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
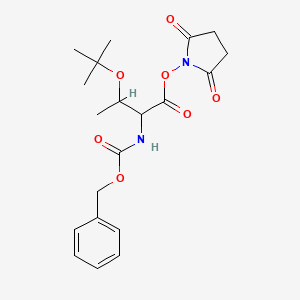
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
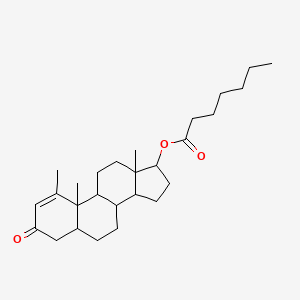
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
